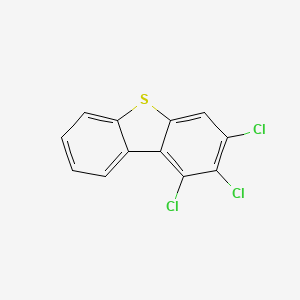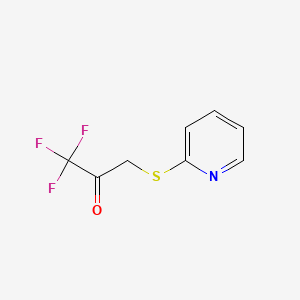
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is a chemical compound with the molecular formula C8H6F3NOS It is a derivative of 2-propanone (acetone) where the hydrogen atoms are replaced by trifluoromethyl and pyridinylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- typically involves the reaction of 2-propanone with trifluoromethylating agents and pyridinylthio compounds. One common method includes the use of trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid (CH3COOH), and water (H2O) under reflux conditions.
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH), and tetrahydrofuran (THF) at room temperature.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler analog with similar trifluoromethyl properties but lacking the pyridinylthio group.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the pyridinylthio group, leading to different chemical and biological properties.
3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with distinct reactivity and applications.
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is unique due to the presence of both trifluoromethyl and pyridinylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
127183-36-2 |
|---|---|
分子式 |
C8H6F3NOS |
分子量 |
221.20 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4H,5H2 |
InChI 键 |
CJPAFBAIYGKRDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SCC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


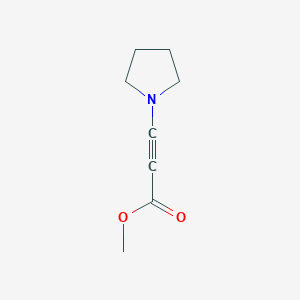
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
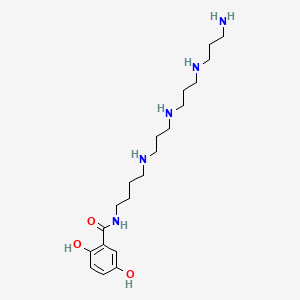
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
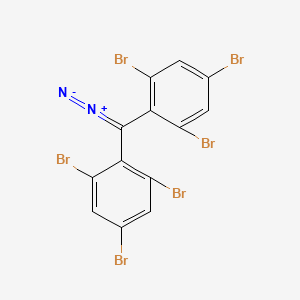
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

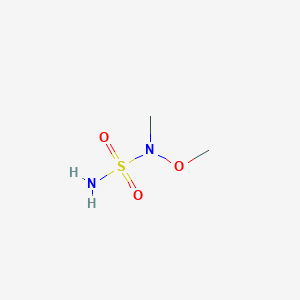
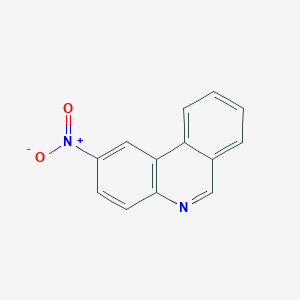
![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
